molecular formula C29H29N3O3S B608675 Lubabegron CAS No. 391920-32-4

Lubabegron

Cat. No.: B608675
CAS No.: 391920-32-4
M. Wt: 499.6 g/mol
InChI Key: WIKLBKJBYSBYLL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lubabegron, known by its trade name Experior, is a veterinary drug primarily used to reduce ammonia emissions from animals and their waste. This compound is significant in agricultural production due to its potential to mitigate the detrimental effects of ammonia on the environment, human health, and animal health . This compound is a beta-adrenergic receptor agonist and antagonist, approved by the U.S. Food and Drug Administration in 2018 for use in feedlot cattle .

Preparation Methods

The synthesis of Lubabegron involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial production methods involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Lubabegron undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lubabegron has a wide range of scientific research applications:

Mechanism of Action

Lubabegron exerts its effects through its interaction with beta-adrenergic receptors. It acts as an antagonist at beta-1 and beta-2 receptors, preventing their stimulation and avoiding potential negative side effects associated with their activation. Conversely, it acts as an agonist at beta-3 receptors, which can increase skeletal muscle hypertrophy and decrease lipolysis in adipose tissue . These effects are mediated through differences in second messenger systems and enzyme expression in skeletal muscle compared to adipose tissues .

Comparison with Similar Compounds

Lubabegron is unique among beta-adrenergic receptor ligands due to its selective agonistic behavior at beta-3 receptors and antagonistic behavior at beta-1 and beta-2 receptors. Similar compounds include:

This compound’s unique receptor selectivity and ability to reduce ammonia emissions make it a valuable addition to the range of beta-adrenergic receptor ligands used in cattle production .

Properties

CAS No.

391920-32-4

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C29H29N3O3S/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27/h3-16,23,32-33H,17,19-20H2,1-2H3/t23-/m0/s1

InChI Key

WIKLBKJBYSBYLL-QHCPKHFHSA-N

SMILES

N#CC1=CC=CN=C1OC2=CC=C(CC(C)(NC[C@H](O)COC3=CC=CC=C3C4=CC=CS4)C)C=C2

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NC[C@@H](COC3=CC=CC=C3C4=CC=CS4)O

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NCC(COC3=CC=CC=C3C4=CC=CS4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY488756;  LY-488756;  LY 488756;  Lubabegron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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